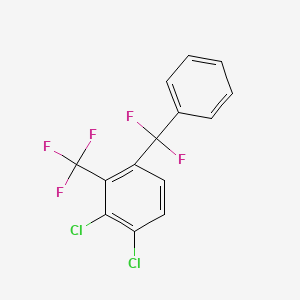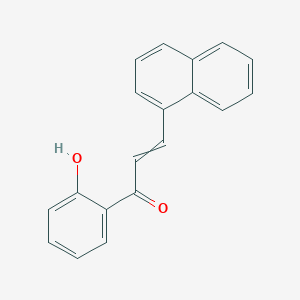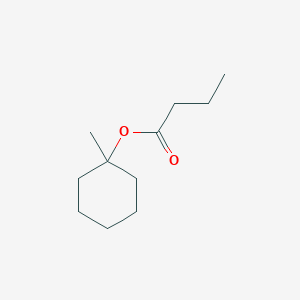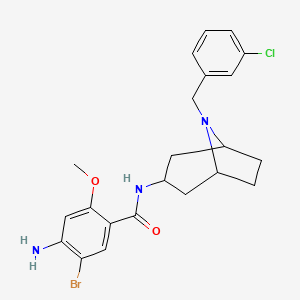![molecular formula C23H44O4 B14432185 12-[(Oxan-2-yl)oxy]octadecanoic acid CAS No. 79967-16-1](/img/structure/B14432185.png)
12-[(Oxan-2-yl)oxy]octadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-[(Oxan-2-yl)oxy]octadecanoic acid: is a synthetic compound with a unique structure that includes an oxane ring attached to an octadecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-[(Oxan-2-yl)oxy]octadecanoic acid typically involves the esterification of octadecanoic acid with an oxane derivative. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process. The reaction can be represented as follows:
Octadecanoic acid+Oxane derivative→12-[(Oxan-2-yl)oxy]octadecanoic acid+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions ensures the consistent production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions: 12-[(Oxan-2-yl)oxy]octadecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The oxane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed.
Major Products:
Oxidation: Formation of oxo-octadecanoic acid derivatives.
Reduction: Formation of 12-[(Oxan-2-yl)oxy]octadecanol.
Substitution: Formation of substituted oxane derivatives.
Scientific Research Applications
Chemistry: 12-[(Oxan-2-yl)oxy]octadecanoic acid is used as a precursor in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential role in lipid metabolism and its effects on cellular processes.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of 12-[(Oxan-2-yl)oxy]octadecanoic acid involves its interaction with specific molecular targets, such as enzymes involved in lipid metabolism. The oxane ring and ester group play crucial roles in modulating the compound’s activity and binding affinity to these targets. The pathways involved may include the inhibition of certain enzymes or the activation of signaling cascades that regulate cellular functions.
Comparison with Similar Compounds
12-Oxo-octadecanoic acid: Shares a similar octadecanoic acid backbone but lacks the oxane ring.
Methyl 12-oxostearate: A methyl ester derivative with similar chemical properties.
12-Hydroxy-octadecanoic acid: Contains a hydroxyl group instead of an oxane ring.
Uniqueness: 12-[(Oxan-2-yl)oxy]octadecanoic acid is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other octadecanoic acid derivatives and contributes to its specific reactivity and applications.
Properties
CAS No. |
79967-16-1 |
|---|---|
Molecular Formula |
C23H44O4 |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
12-(oxan-2-yloxy)octadecanoic acid |
InChI |
InChI=1S/C23H44O4/c1-2-3-4-11-16-21(27-23-19-14-15-20-26-23)17-12-9-7-5-6-8-10-13-18-22(24)25/h21,23H,2-20H2,1H3,(H,24,25) |
InChI Key |
JWOBFDOHCUOQSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)O)OC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


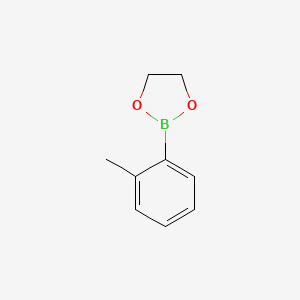
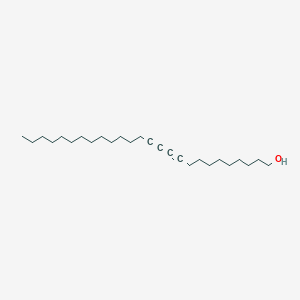
![3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]propanenitrile](/img/structure/B14432127.png)
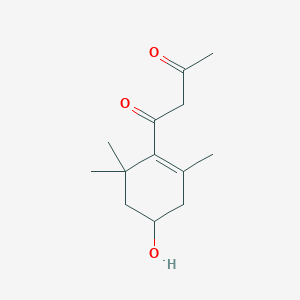
![Methanone, phenyl[2-(2-propenyl)phenyl]-](/img/structure/B14432138.png)
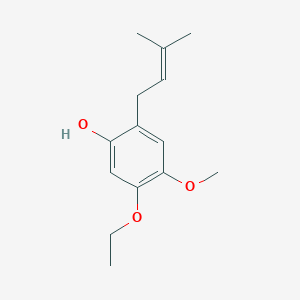
![N-Butyl-N-({[(naphthalen-1-yl)methyl]sulfanyl}methyl)butan-1-amine](/img/structure/B14432151.png)
